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This guide serves as a dedicated technical resource for researchers, chemists, and drug

development professionals engaged in the synthesis of 6-Bromo-3-methylpyridine-2-
carboxylic acid (CAS 1211516-18-5)[1][2]. This valuable heterocyclic building block presents

unique synthetic challenges that require careful consideration of reaction mechanisms, reagent

choice, and safety protocols. This document provides in-depth troubleshooting advice, answers

to frequently asked questions, and detailed experimental protocols based on established

chemical principles and field-proven insights.

Section 1: Overview of Primary Synthetic Strategies
The synthesis of 6-Bromo-3-methylpyridine-2-carboxylic acid can be approached via

several distinct pathways. The choice of route often depends on the availability of starting

materials, scalability requirements, and tolerance for specific reaction conditions. Below are two

of the most common and logical strategies, each with its own set of challenges.

Route A: Directed ortho-Metalation (DoM) of 6-Bromo-3-methylpyridine. This is a powerful

strategy for C-H functionalization. The pyridine nitrogen atom directs a strong, non-

nucleophilic base to deprotonate the adjacent C2 position, creating a nucleophilic

organometallic intermediate that can be trapped with carbon dioxide.
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Route B: Oxidation of 6-Bromo-2,3-dimethylpyridine. This classical approach relies on the

oxidation of a methyl group at the C2 position to a carboxylic acid. The success of this route

hinges on the selective oxidation of the C2-methyl group over the C3-methyl group and

requires careful control of potent oxidizing agents.

Workflow of Synthetic Strategies
dot digraph "Synthetic_Routes" { graph [fontname="Arial", label="Figure 1. Primary Synthetic

Routes", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial",

fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for Route A SM_A [label="6-Bromo-3-methylpyridine", fillcolor="#F1F3F4",

fontcolor="#202124"]; Inter_A [label="2-Lithio-6-bromo-\n3-methylpyridine", fillcolor="#F1F3F4",

fontcolor="#202124"]; Product [label="6-Bromo-3-methylpyridine-\n2-carboxylic acid",

shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Route B SM_B [label="6-Bromo-2,3-dimethylpyridine", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges for Route A SM_A -> Inter_A [label=" 1) LDA or LTMP\n 2) THF, -78 °C",

color="#4285F4"]; Inter_A -> Product [label=" 1) CO₂ (s)\n 2) H₃O⁺ quench", color="#4285F4"];

// Edges for Route B SM_B -> Product [label=" KMnO₄ or other oxidant\n H₂O, Heat",

color="#EA4335"];

// Route Labels {rank=same; SM_A; SM_B;} RouteA_label [label="Route A: Directed ortho-

Metalation", shape=plaintext, fontcolor="#4285F4"]; RouteB_label [label="Route B: Oxidation",

shape=plaintext, fontcolor="#EA4335"]; SM_A -> RouteA_label [style=invis, len=0.5]; SM_B ->

RouteB_label [style=invis, len=0.5]; } enddot Caption: Figure 1. Primary Synthetic Routes

Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct

question-and-answer format.

Route A: Directed ortho-Metalation (DoM) Pathway
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Question 1: My lithiation of 6-bromo-3-methylpyridine is giving very low yields or seems to not

be working at all. What are the likely causes?

Answer: This is a common issue in organolithium chemistry and almost always points to one of

three areas:

Insufficiently Anhydrous Conditions: Lithium bases like LDA (Lithium diisopropylamide) are

extremely sensitive to moisture. Any trace of water in your solvent (THF), glassware, or

nitrogen/argon atmosphere will quench the base, preventing deprotonation.

Troubleshooting: Ensure THF is freshly distilled from a suitable drying agent (e.g.,

sodium/benzophenone). Dry all glassware in an oven ( >120 °C) for several hours and

cool under a stream of dry inert gas. Use high-purity, dry inert gas for the reaction

atmosphere.

Inactive Base: LDA is typically prepared in situ or used from a commercial source. If the

commercial solution is old or has been handled improperly, its molarity may be significantly

lower than stated.

Troubleshooting: Titrate your LDA solution before use (e.g., with menthol and a

colorimetric indicator) to determine its active concentration. If preparing in situ from

diisopropylamine and n-BuLi, ensure the n-BuLi itself is of known molarity.

Incorrect Temperature: The formation of the lithiated intermediate is highly temperature-

dependent. The reaction should be maintained at -78 °C (a dry ice/acetone bath). If the

temperature rises, the lithiated intermediate can become unstable, leading to side reactions

or decomposition.

Question 2: I'm observing significant amounts of 3-methylpyridine (debromination) and/or other

unexpected isomers in my crude product. How can I prevent this?

Answer: This strongly suggests that you are experiencing halogen-metal exchange, a known

side reaction when using alkyllithium reagents like n-BuLi with aryl bromides.

Causality: n-Butyllithium can react at two positions: it can act as a base to deprotonate the

C2 position (the desired DoM pathway), or it can act as a nucleophile and exchange with the

bromine atom at the C6 position. This halogen-metal exchange is often faster than
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deprotonation, especially at temperatures above -78 °C. The resulting 6-lithio species, upon

aqueous workup, will simply be protonated to give 3-methylpyridine.

Solution: The standard solution is to use a non-nucleophilic, sterically hindered base. Lithium

diisopropylamide (LDA) is the reagent of choice here. Its bulkiness makes it a poor

nucleophile, strongly favoring the kinetic deprotonation at the C2 position directed by the

pyridine nitrogen.[3] Using lithium tetramethylpiperidide (LTMP) is another excellent, albeit

more expensive, alternative.

Parameter n-Butyllithium (n-BuLi)
Lithium Diisopropylamide

(LDA)

Primary Reactivity Strong Base & Nucleophile
Strong, Sterically Hindered

Base

Primary Side Reaction Halogen-Metal Exchange
Potential for incomplete

reaction if stoichiometry is off

Optimal Temperature < -90 °C to minimize exchange -78 °C

Recommendation
Not Recommended for this

substrate
Highly Recommended

Question 3: The carboxylation step with CO₂ seems inefficient, and I recover a lot of my

starting material (after workup). What are the common pitfalls?

Answer: Introducing CO₂ correctly is critical for a successful reaction.

CO₂ Source and Quality: Use high-quality, freshly crushed dry ice. Do not use old dry ice that

has accumulated significant amounts of water ice from atmospheric condensation. The water

will instantly quench your lithiated intermediate.

Quenching Procedure: The method of addition matters.

Sub-optimal Method: Pouring the reaction mixture onto dry ice. This can cause localized

warming and introduces the lithiated species to a large, condensing surface of

atmospheric moisture.
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Recommended Method: Add crushed, solid dry ice directly to the cold (-78 °C) reaction

vessel in one portion with vigorous stirring. Alternatively, transfer the cold reaction solution

via cannula into a separate flask containing an excess of crushed dry ice suspended in dry

THF. This ensures the lithiated species always encounters an excess of CO₂ in an

anhydrous environment.

Insufficient CO₂: Ensure you use a significant excess of dry ice (at least 5-10 molar

equivalents) to drive the reaction to completion.

Route B: Oxidation Pathway
Question 4: CRITICAL SAFETY ALERT: My oxidation reaction with potassium permanganate

(KMnO₄) is extremely exothermic and difficult to control. Is this normal?

Answer: Yes, and this is a critical safety hazard. The oxidation of methylpyridines with strong

oxidants like KMnO₄ is highly exothermic and can lead to a violent, runaway reaction if not

properly controlled. A user-reported incident with the closely related 2-bromo-5-methylpyridine

and KMnO₄ noted that "immiscible reagents mixing at 80°C caused a violent reaction."[4]

Mitigation Strategy:

Strict Temperature Control: Maintain the reaction temperature rigorously using an ice bath.

A patent for a similar oxidation of 6-bromo-2-methylpyridine specifies heating to 60 °C

before adding the oxidant.[5] This must be done with extreme caution.

Portion-wise Addition:NEVER add the full amount of KMnO₄ at once. Add the solid oxidant

in very small portions over a prolonged period, allowing the heat from the exotherm to

dissipate between additions.

Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where the

oxidant concentration can build up.

Appropriate Scale and Equipment: Perform initial trials on a very small scale. Ensure the

reaction vessel is equipped with a cooling bath and is not sealed.

Question 5: The oxidation is incomplete, and I recover a large amount of starting material, or

I'm seeing byproducts from over-oxidation. How can I improve the yield?
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Answer: This is a balance of reaction time, temperature, and stoichiometry.

Incomplete Reaction: This suggests insufficient oxidant or too low a temperature/short a

reaction time. A patent procedure for a related substrate uses approximately 2.5 molar

equivalents of KMnO₄ and a reaction time of 6 hours after addition is complete.[5] You can

monitor the reaction progress by TLC. The disappearance of the purple permanganate color

is also an indicator, though not always definitive.

Over-oxidation/Side Reactions: Excessive temperature or a large excess of oxidant can lead

to degradation of the pyridine ring. Adhere strictly to the optimized stoichiometry and

temperature control mentioned above.

Question 6: The work-up after the KMnO₄ oxidation is very messy with a thick brown precipitate

of manganese dioxide (MnO₂). How can I simplify purification?

Answer: The MnO₂ byproduct is indeed difficult to filter. The standard procedure is to quench

the reaction mixture to dissolve it.

Work-up Procedure:

After the reaction is complete, cool the mixture in an ice bath.

Slowly add a quenching agent until the brown precipitate dissolves and the solution

becomes clear (or pale yellow). Common quenching agents include:

A saturated aqueous solution of sodium bisulfite (NaHSO₃).

Oxalic acid.

Hydrogen peroxide in acidic solution.

Once the solution is clear, you can proceed with the standard acid-base workup to isolate

your carboxylic acid product. A typical procedure involves acidifying the aqueous solution

with HCl to a pH of 1.5-2, which will precipitate the carboxylic acid product.[5]

Section 3: Frequently Asked Questions (FAQs)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://patents.google.com/patent/CN103086964A/en
https://patents.google.com/patent/CN103086964A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q1: Which synthetic route is preferable, DoM or Oxidation? A1: The choice depends on your

resources.

The Directed ortho-Metalation (DoM) route is generally more elegant and direct if the starting

material, 6-bromo-3-methylpyridine, is readily available. It avoids the use of hazardous

heavy-metal oxidants. However, it requires proficiency with handling air- and moisture-

sensitive reagents (organolithiums) and strict control of cryogenic temperatures.

The Oxidation route uses more classical and often cheaper reagents (KMnO₄). However, it is

fraught with significant safety hazards (runaway exotherms) and can have messy work-ups.

The starting material, 6-bromo-2,3-dimethylpyridine, may also be less common than the DoM

precursor.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of

standard analytical techniques should be used:

NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural

confirmation. The proton NMR should show two distinct aromatic protons and a methyl

singlet. The carbon NMR will confirm the number of unique carbons.

Mass Spectrometry (MS): This will confirm the molecular weight (216.03 g/mol ) and the

characteristic isotopic pattern for a molecule containing one bromine atom.[1]

Melting Point: A sharp melting point indicates high purity.

HPLC: To determine the purity with high accuracy and quantify any remaining impurities.

Q3: What are the key considerations for scaling up this synthesis? A3:

For the DoM route: Heat transfer becomes a major issue. Maintaining -78 °C in a large

reactor is challenging and requires specialized equipment. The addition of reagents must be

carefully controlled to manage any exotherms.

For the Oxidation route:DO NOT attempt to scale this reaction without a thorough safety

review and a reactor designed to handle highly exothermic processes. The portion-wise

addition of the oxidant and efficient cooling are non-negotiable for safety. The volume of gas

evolved during quenching must also be managed.
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Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professional chemists in a properly

equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all

times. All reactions should be conducted in a certified chemical fume hood.

Protocol 1: Synthesis via Directed ortho-Metalation
(DoM)
dot digraph "DoM_Protocol" { graph [fontname="Arial", label="Figure 2. DoM Experimental

Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial",

fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles start_end [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

process [fillcolor="#F1F3F4", fontcolor="#202124"]; condition [shape=diamond, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; output [shape=note, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Workflow Start [label="Start", start_end]; Prep [label="Prepare Anhydrous Setup:\n- Oven-

dried glassware\n- Dry THF\n- Inert atmosphere (Ar/N₂)", process]; Cool1 [label="Cool THF to

-78 °C", process]; Add_Amine [label="Add Diisopropylamine", process]; Add_BuLi [label="Add

n-BuLi dropwise", process]; Check_LDA [label="LDA Formation\n(Stir 15 min @ 0 °C)",

condition]; Cool2 [label="Re-cool to -78 °C", process]; Add_SM [label="Add 6-bromo-3-

methylpyridine\nsolution dropwise", process]; Stir_Lithiation [label="Stir for 1-2 h @ -78 °C",

condition]; Add_CO2 [label="Quench with excess\ncrushed dry ice", process]; Warm

[label="Allow to warm to RT", process]; Workup [label="Aqueous Workup:\n1) Add H₂O\n2)

Wash with ether\n3) Acidify aqueous layer (HCl)\n4) Filter precipitate", process]; End

[label="Isolate & Dry Product", output];

// Connections Start -> Prep -> Cool1 -> Add_Amine -> Add_BuLi -> Check_LDA -> Cool2 ->

Add_SM -> Stir_Lithiation -> Add_CO2 -> Warm -> Workup -> End; } enddot Caption: Figure 2.

DoM Experimental Workflow

Materials:

6-Bromo-3-methylpyridine
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Diisopropylamine (freshly distilled)

n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

Anhydrous Tetrahydrofuran (THF)

Dry Ice (CO₂)

Hydrochloric Acid (HCl), aqueous

Diethyl ether

Procedure:

To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and

diisopropylamine (1.1 equivalents).

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. After addition, remove the cooling

bath and allow the solution to warm to 0 °C for 15 minutes to ensure complete formation of

LDA.

Re-cool the freshly prepared LDA solution to -78 °C.

In a separate dry flask, dissolve 6-bromo-3-methylpyridine (1.0 equivalent) in a minimal

amount of anhydrous THF.

Add the solution of the starting material dropwise to the LDA solution at -78 °C.

Stir the resulting dark-colored solution at -78 °C for 1-2 hours. Monitor the reaction by TLC if

desired (quench a small aliquot with methanol before spotting).

While maintaining the temperature at -78 °C, add a large excess of freshly crushed dry ice to

the reaction mixture in one portion with vigorous stirring.

Allow the reaction mixture to slowly warm to room temperature overnight.
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Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the

aqueous layer with diethyl ether (2x) to remove any unreacted starting material or neutral

byproducts.

Cool the basic aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated

HCl.

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold

water, and dry under high vacuum to yield 6-Bromo-3-methylpyridine-2-carboxylic acid.

Protocol 2: Synthesis via Permanganate Oxidation
(Adapted from CN103086964A[5])
Materials:

6-Bromo-2,3-dimethylpyridine (or analogous 6-bromo-2-methylpyridine)

Potassium Permanganate (KMnO₄)

Water

Hydrochloric Acid (HCl), 10% aqueous solution

Procedure:

EXTREME CAUTION: HIGHLY EXOTHERMIC. To a round-bottom flask equipped with a

mechanical stirrer, reflux condenser, and thermometer, add 6-bromo-2,3-dimethylpyridine

(1.0 equivalent) and water.

Begin vigorous stirring and heat the mixture to 60 °C.

Once the temperature is stable, begin adding solid KMnO₄ (approx. 2.5 - 3.0 equivalents) in

very small portions over several hours. Monitor the internal temperature closely and use an

ice bath to control the exotherm, ensuring the temperature does not exceed the set point

uncontrollably.
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After the addition is complete, continue to stir the mixture at temperature for 4-6 hours, or

until TLC analysis indicates consumption of the starting material.

Cool the reaction mixture to room temperature. Filter the mixture to remove the bulk of the

MnO₂ (alternatively, proceed directly to quenching).

Cool the filtrate (or the entire reaction mixture) in an ice bath and add a saturated solution of

sodium bisulfite until the brown MnO₂ is completely dissolved and the solution is clear.

With continued cooling, adjust the pH of the clear solution to 1.5-2 with 10% HCl.

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water,

and dry under vacuum to afford the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/564216%5B%5B4%5D(https://www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwVwgJebtbsnkAIPGDCx2OTRyRDWJ8Iu60HvVbVVlk8ibU3KFcBHm57lFL2EvAlpGRyZ84ywC49I0_MUlJhK7cv8FMqt-jQhJQhXjzZp01jolMHb4spKF6-Lo4e52rtVhcrs5NJZiyFzeFoXqvqrruTk3eaP-PCJqR-LVk_g==)%5D
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methylpyridine
https://arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.530/%5B%5B3%5D(https://www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-0X9CqQUP8HtDQRja4z3CewAfEFlb243tBJMdgsLbNUmlG5IjHVQApEzTJAv1xde-i5N-bb2iC9qBqEyKIvBfblWNkaMdjb5GEgJMKAyeFeBdhJmBI45nSiW_lyhjI-dkQCzm)%5D
https://www.arkat-usa.org/get-file/72805/
https://patents.google.com/patent/CN103086964A/en%255B%255B5%255D%28https:/www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBL8fP9OTtrgtn37bJ2DJiwoTL720D5U_kcRVF0Ixu3axkz2eC3_LqYNU6YXYR5YYM3zHb7YaQ9Hpp-daGkFGET19PDu7iTzClkeAtcVnDgTfFw4FMR4n19AH-EuhC3DotzPPDt9toaommWhA=)%5D
https://patents.google.com/patent/CN103086964A/en
https://www.benchchem.com/product/b1379637?utm_src=pdf-body
https://www.chemdad.com/6-bromo-3-methylpyridine-2-carboxylic-acid-cas-1211516-18-5.html[[1](https:/www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBQ4D5K-RRDjmB74Z59kaAUJ_BiFnShGotgxoeZBd2gMm66gNgVOPHvaHMCVmAvj-vPabW57XVeP9XqK94iL0cWJm-tCLUjqtGd8P4_zOwuaEYvn3kMsdsg_qai39oWvDdkRdYzgdVs0ryvW7P7TY=)%5D
https://www.chemdad.com/index.php?c=article&id=69676
https://www.benchchem.com/product/b1379637?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12601053.htm%5B%5B2%5D(https://www.google.com/url?sa=E&q=https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgsojPKQ6RvoYo5SR4gsaPcnLyukLW6dMMrQFHVYJnr98mDZxPJ_9s5_9hLD2ErmbliFVcrQGwrYYLYhciqsXzMzh4BgFan4NZWwVd_ptj_RdE7DEQJYpe5U0Yq2PEMbO9BLEc93nH9if5WOeRXqzGBfqhn74YHT9kdsyAPPAZf3XZ)%5D
https://www.chemicalbook.com/ProductChemicalPropertiesCB43049518_EN.htm
https://www.benchchem.com/product/b1379637?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 6-bromo-3-methylpyridine-2-carboxylic acid Nine Chongqing Chemdad Co. ，Ltd
[chemdad.com]

2. 6-bromo-3-methylpyridine-2-carboxylic acid CAS#: 1211516-18-5 [chemicalbook.com]

3. arkat-usa.org [arkat-usa.org]

4. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google
Patents [patents.google.com]

6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

7. arkat-usa.org [arkat-usa.org]

8. CN103086964A - ä¸�ç§�6-æº´-2-å�¡å�¶ç�²é�¸ç�²é�¯ç��å�¶å¤�æ�¹æ³� -
Google Patents [patents.google.com]

9. chemdad.com [chemdad.com]

10. chemicalbook.com [chemicalbook.com]

To cite this document: BenchChem. [Technical Support Center: Synthesis of 6-Bromo-3-
methylpyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1379637#challenges-in-the-synthesis-of-6-bromo-3-
methylpyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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